molecular formula C17H16N2O B12882379 6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole CAS No. 34792-37-5

6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole

Cat. No.: B12882379
CAS No.: 34792-37-5
M. Wt: 264.32 g/mol
InChI Key: POELGXJTPOOSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b]oxazole is a heterocyclic compound that features an imidazole ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b]oxazole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of diphenylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by cyclization with an appropriate oxazole precursor .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the heterocyclic core.

Scientific Research Applications

6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b]oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.

    2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazole: Another related compound with a thiazole ring.

Uniqueness

6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b]oxazole is unique due to the presence of two phenyl groups and the fusion of an imidazole ring with an oxazole ring. This structural uniqueness contributes to its distinct chemical and biological properties .

Properties

CAS No.

34792-37-5

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

6,6-diphenyl-3,5-dihydro-2H-imidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C17H16N2O/c1-3-7-14(8-4-1)17(15-9-5-2-6-10-15)13-19-11-12-20-16(19)18-17/h1-10H,11-13H2

InChI Key

POELGXJTPOOSIL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC(CN21)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.